"tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate" properties
"tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate" properties
An In-depth Technical Guide to tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate (CAS No. 887589-90-6), a bifunctional building block of significant interest in medicinal chemistry and drug discovery. The document delineates its physicochemical properties, provides a predictive analysis of its spectroscopic profile, and outlines a representative synthetic protocol. A core focus is placed on its strategic application as a constrained diamine scaffold, leveraging the orthogonal reactivity of its primary and Boc-protected amine functionalities. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research environment. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to incorporate this versatile intermediate into their synthetic programs.
Introduction: A Constrained Scaffold for Modern Synthesis
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate is a strategically designed synthetic intermediate that offers a unique combination of features highly valued in the construction of complex molecular architectures. Its structure incorporates a primary amino group, poised for a wide range of nucleophilic reactions, and a tert-butyloxycarbonyl (Boc)-protected amine. This differential protection is the cornerstone of its utility, allowing for controlled, sequential functionalization.
The molecule's defining characteristic is the 1,1-disubstituted cyclopropyl ring. This moiety imparts significant conformational rigidity, a desirable trait in drug design for reducing the entropic penalty upon binding to a biological target and for exploring specific vector orientations of appended functionalities. As a result, this compound serves as an invaluable building block for introducing a constrained 1,3-diamine equivalent into peptidomimetics, kinase inhibitors, and other bioactive molecules.
Physicochemical and Structural Properties
The fundamental properties of tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (1-(2-aminoethyl)cyclopropyl)carbamate | [1] |
| CAS Number | 887589-90-6 | |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][3] |
| Molecular Weight | 200.28 g/mol | [1][3][4] |
| Appearance | White to off-white solid (predicted) | |
| Purity | Typically ≥97% | [1] |
The compound is expected to be soluble in common organic solvents such as dichloromethane (DCM), methanol, and ethyl acetate. The Boc-protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane), enabling orthogonal synthetic strategies[5].
Caption: Chemical structure of the title compound.
Spectroscopic Profile: A Predictive Analysis
While dedicated spectral data for this specific compound is not widely published, its ¹H NMR, ¹³C NMR, and Mass Spectrum can be reliably predicted based on its constituent functional groups and data from analogous structures like N-Boc-ethylenediamine[6].
-
¹H NMR Spectroscopy:
-
δ ~2.8-3.2 ppm (t, 2H): Protons on the carbon adjacent to the primary amine (-CH₂-NH₂).
-
δ ~1.6-1.9 ppm (t, 2H): Protons on the carbon adjacent to the cyclopropyl ring (-C-CH₂-).
-
δ ~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group, a characteristic singlet for the Boc protecting group.
-
δ ~0.6-0.9 ppm (m, 4H): Protons of the cyclopropyl ring, typically appearing as complex multiplets in the upfield region.
-
A broad singlet corresponding to the primary amine protons (NH₂) would also be present, with its chemical shift and visibility being solvent-dependent.
-
-
¹³C NMR Spectroscopy:
-
δ ~156 ppm: Carbonyl carbon of the Boc group.
-
δ ~79 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
δ ~40-45 ppm: Carbons of the ethyl chain.
-
δ ~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
δ ~15-25 ppm: Carbons of the cyclopropyl ring, including the quaternary carbon.
-
-
Mass Spectrometry (ESI-MS):
-
The expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 201.16.
-
Synthesis and Purification
The synthesis of tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate logically proceeds from the corresponding diamine, 1-(2-aminoethyl)cyclopropan-1-amine. The central challenge in this synthesis is achieving selective mono-protection of one of the two primary amine groups.
Synthetic Rationale and Strategy
The most common and effective method for mono-Boc protection of a diamine involves using the diamine itself as the limiting reagent while employing a slight excess of di-tert-butyl dicarbonate (Boc₂O). However, to favor mono-protection and suppress the formation of the di-Boc byproduct, a more robust strategy often employs a large excess of the diamine relative to the Boc₂O[5][7]. This ensures that a molecule of Boc₂O is statistically more likely to encounter an unprotected diamine. The unreacted diamine can often be recovered and recycled. The protocol below describes a representative procedure based on this established chemical principle.
Caption: General workflow for the synthesis.
Representative Experimental Protocol
This protocol is illustrative and assumes the availability of the starting diamine. Researchers should perform their own risk assessment and optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-aminoethyl)cyclopropan-1-amine (5.0 eq) in a 2:1 mixture of dioxane and water.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in a minimal amount of dioxane and add it dropwise to the stirring diamine solution over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Add water and extract the product with dichloromethane (3x volumes). The excess, more polar starting diamine will preferentially remain in the aqueous layer.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to elute the product, affording the title compound as a pure solid or oil.
Core Applications in Drug Discovery
The utility of this building block stems directly from its bifunctional and constrained nature.
Orthogonal Handle for Sequential Synthesis
The primary amine serves as a readily available nucleophile for a host of transformations, including:
-
Acylation: Reaction with acyl chlorides or activated esters to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Throughout these transformations, the second amine remains masked by the Boc group. This group can then be selectively removed under acidic conditions (e.g., TFA in DCM), revealing a new primary amine for a second, distinct chemical modification. This workflow is invaluable for creating complex linkers or systematically exploring the structure-activity relationship (SAR) of a lead compound.
Caption: Sequential functionalization workflow.
Imparting Conformational Constraint
The cyclopropyl group is a well-established bioisostere for phenyl rings and other rigidifying elements. Its inclusion in a molecule restricts the number of available low-energy conformations. In drug design, this can lead to enhanced binding affinity and selectivity for a target protein by pre-organizing the molecule into a bioactive conformation, thus minimizing the entropic cost of binding.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar Boc-protected diamines should be used to guide handling procedures[8][9][10].
| Hazard Category | Associated Risk | Precautionary Guidance |
| Skin Contact | Causes skin irritation or potential burns[8][10]. | Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling[8]. |
| Eye Contact | Causes serious eye irritation or damage[8][10]. | Wear safety glasses or goggles[8]. |
| Inhalation | May cause respiratory tract irritation[8]. | Use only in a well-ventilated area or a chemical fume hood[8]. |
| Ingestion | Harmful if swallowed. | Do not ingest. Seek immediate medical attention if swallowed[9]. |
-
Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids and oxidizing agents[9]. For long-term storage, refrigeration is recommended.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant[8].
Conclusion
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate is a high-value synthetic intermediate that provides a powerful tool for chemists in drug discovery and development. Its unique architecture, combining a rigid cyclopropyl scaffold with orthogonally protected amino groups, facilitates the controlled and systematic synthesis of complex and conformationally constrained molecules. A thorough understanding of its properties, synthesis, and handling as detailed in this guide will enable researchers to fully leverage its potential in creating novel chemical entities.
References
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(2-aminoethyl)-N-propylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Aaron Chemicals. (n.d.). tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate. Retrieved from [Link]
-
Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved from [Link]
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - ...).
-
PubChem. (n.d.). tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate 97% | CAS: 753023-60-8 | AChemBlock [achemblock.com]
- 2. echemi.com [echemi.com]
- 3. tert-Butyl N-(2-aminoethyl)-N-cyclopropylcarbamate [cymitquimica.com]
- 4. tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate | C10H20N2O2 | CID 67446222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
